8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Overview
Description
8-Iodo-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 8th position and a methoxy group at the 7th position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C8H7IN2O and a molecular weight of 274.06 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 7-methoxyimidazo[1,2-a]pyridine. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include deiodinated imidazo[1,2-a]pyridines or reduced imidazo[1,2-a]pyridine cores.
Scientific Research Applications
8-Iodo-7-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and cancer.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting materials.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The iodine and methoxy groups can enhance the compound’s binding affinity and selectivity for specific molecular targets . The pathways involved may include inhibition of signal transduction pathways or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyimidazo[1,2-a]pyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
8-Bromo-7-methoxyimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
8-Iodoimidazo[1,2-a]pyridine: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
8-Iodo-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for substitution reactions, while the methoxy group improves its solubility and interaction with biological targets .
Properties
IUPAC Name |
8-iodo-7-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-2-4-11-5-3-10-8(11)7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGXMASIVSLVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CN2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269753 | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364917-15-6 | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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